molecular formula C18H27BrN2O2 B6981753 3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol

3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol

Cat. No.: B6981753
M. Wt: 383.3 g/mol
InChI Key: QEIQGZXHIWFRRT-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol is a synthetic organic compound that belongs to the class of substituted phenylpropylamines This compound is characterized by the presence of a bromophenyl group, an oxolan-3-yl group, and a piperidin-4-yl group

Properties

IUPAC Name

3-(2-bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c19-17-4-2-1-3-16(17)18(7-11-22)20-14-5-9-21(10-6-14)15-8-12-23-13-15/h1-4,14-15,18,20,22H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQGZXHIWFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(CCO)C2=CC=CC=C2Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde, oxolane, and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and oxolane.

    Amine Addition: The intermediate is then reacted with piperidine to introduce the piperidin-4-yl group.

    Final Product Formation: The final step involves the reduction of the intermediate to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also involve continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol
  • 3-(2-Fluorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol
  • 3-(2-Methylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol

Uniqueness

3-(2-Bromophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propan-1-ol is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

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